molecular formula C16H21BrS2 B12332625 5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene

5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene

Cat. No.: B12332625
M. Wt: 357.4 g/mol
InChI Key: LCDWBXZPEWVLKK-UHFFFAOYSA-N
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Description

5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of a bromine atom and an ethylhexyl group in this compound makes it particularly interesting for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene typically involves the bromination of 5’-(2-ethylhexyl)-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex bithiophene derivatives.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated systems, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

    Materials Science: Employed in the development of conjugated polymers and copolymers with tailored electronic properties.

    Chemical Sensors: Utilized in the fabrication of chemical sensors due to its ability to interact with various analytes, leading to changes in its electronic properties.

    Biological Studies: Investigated for its potential interactions with biological molecules, although this area is still under exploration.

Mechanism of Action

The mechanism by which 5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The presence of the bromine atom and the ethylhexyl group influences the compound’s electron density and distribution. This, in turn, affects its ability to participate

Properties

Molecular Formula

C16H21BrS2

Molecular Weight

357.4 g/mol

IUPAC Name

2-bromo-5-[5-(2-ethylhexyl)thiophen-2-yl]thiophene

InChI

InChI=1S/C16H21BrS2/c1-3-5-6-12(4-2)11-13-7-8-14(18-13)15-9-10-16(17)19-15/h7-10,12H,3-6,11H2,1-2H3

InChI Key

LCDWBXZPEWVLKK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C2=CC=C(S2)Br

Origin of Product

United States

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